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Compound of Interest

Compound Name: Elinogrel

Cat. No.: B1662655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) regarding the challenges encountered when translating in vitro data for the

P2Y12 receptor antagonist, Elinogrel, to in vivo models. Elinogrel, a direct-acting and

reversible inhibitor of the P2Y12 receptor, showed promise in early studies but its development

was ultimately discontinued. Understanding the discrepancies between its performance in

laboratory assays and living systems is crucial for researchers working with similar compounds.

Troubleshooting Guides
Issue 1: In Vivo Efficacy Does Not Correlate with Potent
In Vitro IC50 Values
Scenario: Your in vitro assays, such as light transmission aggregometry (LTA), show potent,

concentration-dependent inhibition of ADP-induced platelet aggregation with Elinogrel, but the

antithrombotic effect in your animal model is less than anticipated.

Possible Cause: The presence of a clopidogrel-insensitive, inducible pool of P2Y12 receptors

on the platelet surface that is not accounted for in standard in vitro assays.[1]

Troubleshooting Steps:

Re-evaluate In Vitro Assay Conditions:
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Standard LTA primarily measures the inhibition of P2Y12 receptors on resting platelets.

Consider using whole blood assays or stimulating platelets with strong agonists (e.g.,

thrombin and convulxin in murine models, or thrombin receptor activating peptide [TRAP]

in human platelets) prior to assessing Elinogrel's inhibitory effect. This may help to

unmask the inducible P2Y12 receptor pool.[1]

Investigate P2Y12 Receptor Expression:

Employ flow cytometry or radioligand binding studies to quantify the surface expression of

P2Y12 receptors on both resting and activated platelets in your experimental model. This

can help determine if an inducible pool of receptors is a significant factor.

Consider the Dynamic Nature of Platelet Activation In Vivo:

The in vivo thrombotic environment involves a complex interplay of agonists and shear

stress, which may lead to a more pronounced exposure of the inducible P2Y12 pool than

is replicated in static in vitro assays.

Issue 2: Unexpected Off-Target Effects Observed In Vivo
Not Predicted by In Vitro Receptor Binding Assays
Scenario: Your in vivo studies with Elinogrel reveal adverse effects such as dyspnea or

elevated liver enzymes, which were not predicted by your highly specific in vitro receptor

binding assays.

Possible Causes:

Dyspnea: This has been observed with several reversible P2Y12 inhibitors, including

Elinogrel.[2][3] The exact mechanism is not fully elucidated but may involve:

Off-target effects on sensory neurons.

A transfusion-related acute lung injury (TRALI)-like mechanism.[2]

Repeated binding and unbinding cycles of the reversible inhibitor leading to autoimmune-

like reactions.
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Elevated Liver Enzymes: While not fully understood, this could be due to drug metabolism,

accumulation in hepatocytes, or idiosyncratic hepatotoxicity.

Troubleshooting Steps:

Comprehensive In Vivo Safety Pharmacology:

Incorporate dedicated cardiovascular, respiratory, and central nervous system safety

pharmacology studies early in your preclinical development pipeline for similar

compounds.

Monitor respiratory rate and function, and conduct regular liver function tests in animal

models.

Investigate Potential Off-Target Interactions:

While primary receptor binding assays may show high specificity, consider broader

secondary pharmacology screening to identify potential interactions with other receptors,

ion channels, or enzymes that could explain the observed side effects.

Metabolite Profiling:

Characterize the metabolite profile of your compound in vivo. It is possible that a

metabolite, rather than the parent drug, is responsible for the off-target effects.

Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of Elinogrel discontinued?

While there is no single official statement from Novartis detailing the exact reasons, the

discontinuation was likely due to a combination of factors observed during Phase 2 clinical

trials. These include a notable incidence of side effects such as dyspnea (shortness of breath)

and elevations in liver enzymes. Additionally, while Elinogrel demonstrated more rapid and

potent platelet inhibition compared to clopidogrel in the acute phase, these differences were not

statistically significant during chronic dosing. The overall risk-benefit profile may not have been

sufficiently favorable, especially in a competitive landscape with other emerging antiplatelet

agents.
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Q2: What is the proposed mechanism for dyspnea associated with Elinogrel and other

reversible P2Y12 inhibitors?

The exact mechanism remains under investigation, but it is not thought to be a direct result of

P2Y12 inhibition on platelets. Leading hypotheses suggest it may be an off-target effect. One

theory proposes that reversible P2Y12 inhibitors may interact with P2Y12 receptors on sensory

neurons, leading to the sensation of dyspnea. Another hypothesis suggests a mechanism

similar to transfusion-related acute lung injury (TRALI), possibly involving autoimmune

reactions triggered by the repeated binding and unbinding of the reversible inhibitor to platelets.

Q3: How does the concept of an "inducible pool" of P2Y12 receptors challenge the translation

of in vitro data?

In vitro platelet aggregation assays are typically performed on resting platelets, which may not

fully represent the physiological state of platelets during thrombosis. Preclinical research

suggests that upon strong activation, platelets can expose an additional "inducible pool" of

P2Y12 receptors on their surface. While the irreversible inhibitor clopidogrel may not effectively

block this newly exposed pool, a continuously present reversible inhibitor like Elinogrel can.

This phenomenon represents a key challenge as potent in vitro activity on resting platelets may

not fully translate to antithrombotic efficacy in vivo where this inducible pool plays a significant

role.

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Elinogrel
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Parameter Value Assay Conditions Reference

IC50 980 ng/mL

ADP-induced platelet

aggregation

(maximum

aggregation)

IC50 450 ng/mL

ADP-induced platelet

aggregation (at 6-

minute end point)

IC50 2230 ng/mL
5 μM ADP-induced

platelet aggregation

IC50 2412 ng/mL
10 μM ADP-induced

platelet aggregation

IC50 5852 ng/mL
20 μM ADP-induced

platelet aggregation

Table 2: Comparison of Elinogrel and Clopidogrel in the INNOVATE-PCI Phase 2 Trial

Parameter Elinogrel Clopidogrel Reference

TIMI Major or Minor

Bleeding

No significant

increase vs.

clopidogrel

-

Bleeding Requiring

Medical Attention
11.5% (47/408) 6.3% (13/208)

Dyspnea 12.3% (50/408) 3.8% (8/208)

Transaminase

Elevation (>3x ULN)
4.4% (18/408) 1.0% (2/208)

Experimental Protocols
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Light Transmission Aggregometry (LTA) for IC50
Determination

Preparation of Platelet-Rich Plasma (PRP):

Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to

separate the PRP.

Carefully aspirate the PRP layer.

Platelet Count Adjustment:

Determine the platelet count in the PRP using a hematology analyzer.

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL)

using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a

high speed (e.g., 2000 x g) for 20 minutes.

Incubation with Inhibitor:

Pre-incubate aliquots of the adjusted PRP with varying concentrations of Elinogrel or

vehicle control for a specified time (e.g., 15 minutes) at 37°C.

Platelet Aggregation Measurement:

Transfer the pre-incubated PRP to an aggregometer cuvette with a stir bar.

Add a platelet agonist, such as adenosine diphosphate (ADP), at a final concentration

(e.g., 5 µM, 10 µM, or 20 µM).

Record the change in light transmittance for a defined period (e.g., 6 minutes). The

increase in light transmission corresponds to the degree of platelet aggregation.

Data Analysis:
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Calculate the percentage of maximum platelet aggregation for each Elinogrel
concentration relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the Elinogrel concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: P2Y12 receptor signaling pathway and the inhibitory action of Elinogrel.
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Caption: The translational challenge of the inducible P2Y12 receptor pool.
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Caption: Workflow illustrating the challenges leading to Elinogrel's discontinuation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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